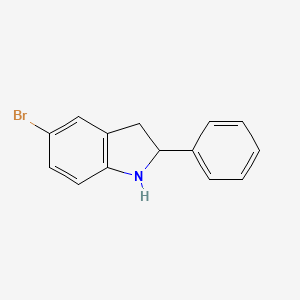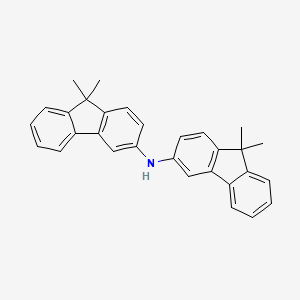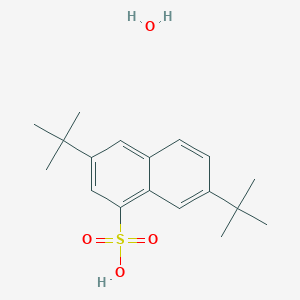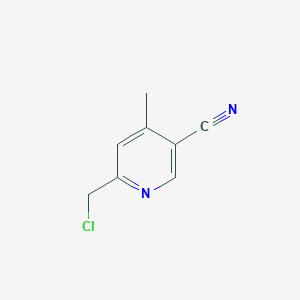
trans-Ethyl 4-methylpyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by its chiral centers at the 3rd and 4th positions, which give it specific stereochemical properties. It is often used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as ethyl acetoacetate and a suitable amine.
Cyclization: The key step involves the cyclization of the starting materials to form the pyrrolidine ring. This can be achieved through a 1,3-dipolar cycloaddition reaction.
Chiral Resolution: The resulting mixture of diastereomers is then separated using chiral resolution techniques to obtain the desired (3R,4R) isomer.
Industrial Production Methods: In an industrial setting, the production of Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Use of specific catalysts to enhance the reaction rate and selectivity.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors, altering their signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl (3R,4R)-4-hydroxymethylpyrrolidine-3-carboxylate: This compound has a hydroxymethyl group instead of a methyl group, which can affect its reactivity and biological activity.
Ethyl (3R,4R)-4-aminomethylpyrrolidine-3-carboxylate:
The uniqueness of Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate lies in its specific stereochemistry and functional groups, which make it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Clé InChI |
TVTNJIINRHALKA-BQBZGAKWSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CNC[C@@H]1C |
SMILES canonique |
CCOC(=O)C1CNCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


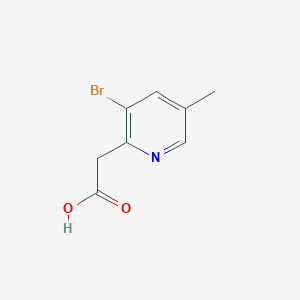
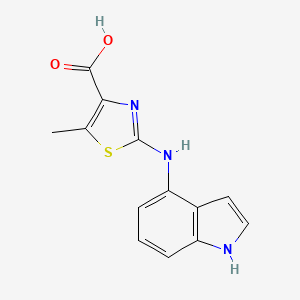

![7-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12970279.png)

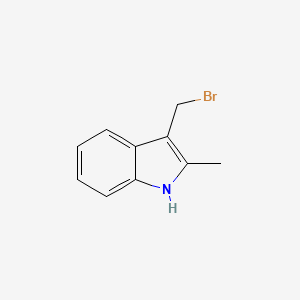
![2-Fluoro-6-iodo-1H-benzo[d]imidazole](/img/structure/B12970285.png)
![tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12970291.png)
